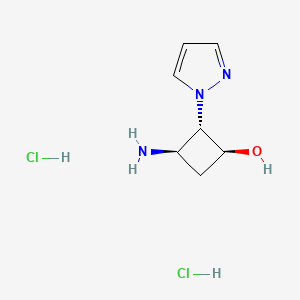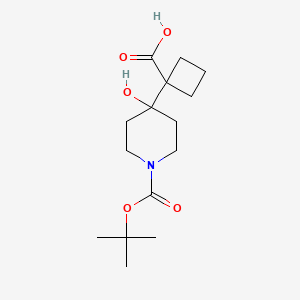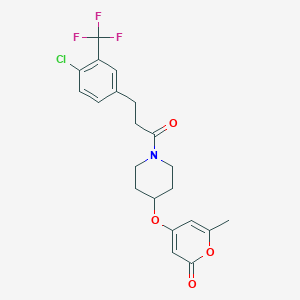![molecular formula C14H9F3O2 B2416017 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde CAS No. 408369-24-4](/img/structure/B2416017.png)
2-[3-(Trifluoromethyl)phenoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[3-(Trifluoromethyl)phenoxy]benzaldehyde” is a chemical compound with the molecular formula C14H9F3O2 . It has a molecular weight of 266.22 . The compound is liquid in physical form .
Molecular Structure Analysis
The InChI code for “2-[3-(Trifluoromethyl)phenoxy]benzaldehyde” is 1S/C14H9F3O2/c15-14(16,17)11-5-3-6-12(8-11)19-13-7-2-1-4-10(13)9-18/h1-9H . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “2-[3-(Trifluoromethyl)phenoxy]benzaldehyde” are not available, compounds with similar structures have been used in various chemical reactions. For instance, 2-(Trifluoromethyl)benzaldehyde has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates .Physical And Chemical Properties Analysis
“2-[3-(Trifluoromethyl)phenoxy]benzaldehyde” is a liquid at room temperature . It has a boiling point of 108 - 110°C at 0.1 mBar .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “2-[3-(Trifluoromethyl)phenoxy]benzaldehyde”, is found in many FDA-approved drugs . The trifluoromethyl group can improve drug potency, as seen in a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring. This molecule exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
Synthesis of Porphyrin Compounds
“2-[3-(Trifluoromethyl)phenoxy]benzaldehyde” has been used in the synthesis of 5,10,15,20-tetra [3- (3-trifluoromethyl)phenoxy]porphyrin . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges. They are often used in research due to their strong absorption of light and ability to participate in electron transfer.
Synthesis of Imidazole Compounds
This compound has also been used in the synthesis of 4-{4-naphthalen-2-yl-5-[3-(3-trifluoromethyl-phenoxy)-phenyl]-imidazol-1-yl}-piperidine . Imidazole compounds have a wide range of applications in medicinal chemistry and drug discovery due to their presence in many biologically active compounds.
Use in Glaucoma Treatment
A compound with a similar structure to “2-[3-(Trifluoromethyl)phenoxy]benzaldehyde”, named Travoprost, has been authorized for the treatment of glaucoma in adults . Travoprost, a PGF2α analogue, is a potent prostaglandin F receptor agonist .
Use in Continuous Flow Nitration
“2-[3-(Trifluoromethyl)phenoxy]benzaldehyde” can be used in continuous flow nitration processes . Continuous flow nitration is a process used in the production of nitroaromatics, which are key intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals .
Use as an Organic Building Block
“2-[3-(Trifluoromethyl)phenoxy]benzaldehyde” is used as an organic building block . Organic building blocks are used in the synthesis of complex organic molecules, including pharmaceuticals, polymers, and dyes .
Safety and Hazards
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)11-5-3-6-12(8-11)19-13-7-2-1-4-10(13)9-18/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZIPWUILJMNOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenoxy]benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2415934.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2415938.png)



![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2415944.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2415945.png)

![1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B2415949.png)



![3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2415955.png)